molecular formula C5H6O2 B1582225 3-Methyl-2(5H)-furanone CAS No. 22122-36-7

3-Methyl-2(5H)-furanone

Cat. No.: B1582225
CAS No.: 22122-36-7
M. Wt: 98.1 g/mol
InChI Key: VGHBEMPMIVEGJP-UHFFFAOYSA-N
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Description

3-Methyl-2(5H)-furanone is an organic compound belonging to the furanone family. It is characterized by a five-membered ring structure containing an oxygen atom and a ketone functional group. This compound is known for its pleasant aroma and is often found in various natural products, including fruits and essential oils. It plays a significant role in the flavor and fragrance industry due to its sweet, caramel-like scent.

Mechanism of Action

Target of Action

The primary target of 3-Methyl-2(5H)-furanone is the process of seed germination . It has been found that this compound, isolated from plant-derived smoke, efficiently inhibits seed germination and significantly reduces the effect of the highly active germination promotor karrikinolide .

Mode of Action

This compound interacts with its targets by antagonizing the effect of karrikinolide, a compound that promotes seed germination . . This suggests that this compound may bind to a different set of proteins or receptors to exert its inhibitory effect on seed germination.

Biochemical Pathways

It is known that this compound plays a role in the regulation of seed germination . It is likely that this compound affects the signaling pathways involved in the initiation of seed germination, possibly by interfering with the action of germination-promoting compounds like karrikinolide .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of seed germination . By antagonizing the effect of karrikinolide, this compound significantly reduces the germination of seeds . This suggests that the compound may alter the cellular processes necessary for the initiation of germination.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness as a seed germination inhibitor may vary depending on the specific conditions of the environment, such as temperature, humidity, and the presence of other chemical compounds

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Methyl-2(5H)-furanone are not yet fully understood. It is believed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules .

Cellular Effects

The effects of this compound on cells are diverse. It is thought to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is thought to be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues in a complex manner. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2(5H)-furanone can be synthesized through several methods. One common approach involves the acid-catalyzed cyclization of 4-hydroxy-2-pentanone. This reaction typically requires an acidic catalyst such as sulfuric acid and is conducted under reflux conditions. Another method involves the oxidation of 3-methyl-2(5H)-furanol using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydration of 4-hydroxy-2-pentanone. This process involves the use of solid acid catalysts such as zeolites or ion-exchange resins. The reaction is carried out at elevated temperatures to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound-5-carboxylic acid using strong oxidizing agents.

    Reduction: Reduction of this compound can yield 3-methyl-2(5H)-furanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxidation: this compound-5-carboxylic acid.

    Reduction: 3-Methyl-2(5H)-furanol.

    Substitution: Various substituted furanones depending on the reagents used.

Scientific Research Applications

3-Methyl-2(5H)-furanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an anti-inflammatory agent.

    Industry: It is widely used in the flavor and fragrance industry to impart sweet, caramel-like notes to various products.

Comparison with Similar Compounds

    2(5H)-Furanone: Another member of the furanone family with similar structural features but different functional groups.

    3-Methyl-2(3H)-furanone: A structural isomer with a different arrangement of atoms.

    4-Hydroxy-2(5H)-furanone: A hydroxylated derivative with distinct chemical properties.

Uniqueness: 3-Methyl-2(5H)-furanone is unique due to its specific aroma profile and its versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHBEMPMIVEGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176643
Record name 2(5H)-Furanone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22122-36-7
Record name 2(5H)-Furanone, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022122367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Furanone, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2(5H)-furanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-METHYL-2(5H)-FURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9KXQ3851K
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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